molecular formula C23H27FN4O5 B3975734 N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

Cat. No.: B3975734
M. Wt: 458.5 g/mol
InChI Key: TWHLCTWKBDLIHL-UHFFFAOYSA-N
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Description

N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 4-fluorophenyl group

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O5/c1-32-19-8-3-16(15-20(19)33-2)23(31)28-13-11-27(12-14-28)10-9-25-21(29)22(30)26-18-6-4-17(24)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLCTWKBDLIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with 3,4-Dimethoxybenzoyl Group: The piperazine intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dimethoxybenzoyl-substituted piperazine.

    Addition of 4-Fluorophenyl Group: The final step involves the reaction of the substituted piperazine with 4-fluorophenyl ethanediamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

    Biochemistry: It can be used to study enzyme inhibition or receptor binding.

    Industrial Chemistry: Its derivatives can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and the substituted benzoyl and phenyl groups allow it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-CHLOROPHENYL)ETHANEDIAMIDE
  • N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE

Uniqueness

N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

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